molecular formula C10H9ClO2 B3029009 6-chloro-5-methoxy-2,3-dihydro-1H-inden-1-one CAS No. 475654-43-4

6-chloro-5-methoxy-2,3-dihydro-1H-inden-1-one

Cat. No. B3029009
M. Wt: 196.63
InChI Key: LQTCWWPSORPTSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 6-chloro-5-methoxy-2,3-dihydro-1H-inden-1-one involves various chemical reactions and starting materials. For instance, the synthesis of 6-methoxy- and 6-chloro-2(1H)-pyridinone acyclo-C-nucleosides was achieved starting from 6-variated 3-methoxy- and 3-chloro-2H-1,4-oxazin-2-ones. The process included a Diels-Alder reaction with propargyl bromide, followed by substitution reactions to introduce acyclo sugar moieties, and subsequent treatments to afford benzyl protected C-nucleosides. Debenzylation and deprotection steps were then applied to yield the final nucleosides .

Molecular Structure Analysis

The molecular structure of compounds in the same family as 6-chloro-5-methoxy-2,3-dihydro-1H-inden-1-one can be complex. For example, the crystal and molecular structure of a related compound, (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone, was determined using X-ray diffraction (XRD). This compound crystallizes in the monoclinic space group P21/c and exhibits intermolecular hydrogen bonding of the type C–H···O, which is a common feature in such molecular structures .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are varied and often include condensation reactions, as seen in the preparation of 6-(2,5-dichlorothiophen-3-yl)-3,4-dihydro-4-(4-methoxyphenyl)pyrimidine-2(1H)-thione. This particular compound was synthesized through the condensation of an enone with thiourea in the presence of KOH .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. For instance, the crystal structure of 6-(2,5-dichlorothiophen-3-yl)-3,4-dihydro-4-(4-methoxyphenyl)pyrimidine-2(1H)-thione shows a three-dimensional network consolidated by various intermolecular interactions, including C–H···S, C–H···O, and Cl···Cl interactions. These interactions can significantly influence the physical properties such as solubility and melting point. Spectroscopic methods, including mass ESI-HMRS and NMR spectra, are used to characterize these compounds and confirm their structures .

Scientific Research Applications

Catalytic Synthesis

6-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one has been synthesized through catalytic processes. For instance, under water gas shift reaction conditions, 1-aryl-2-(trimethylsilyl)acetylenes undergo Rh-catalyzed desilylative cyclocarbonylation to give 2,3-dihydro-1H-inden-1-ones, including 6-chloro-5-methoxy variants, in good to excellent yields. This process tolerates a wide variety of functional groups (Takeuchi & Yasue, 1993).

Synthesis in Pharmaceutical Research

The compound has been used in the synthesis of pharmaceutical agents. For example, it's involved in the synthesis of 6-methoxy- and 6-chloro-2(1H)-pyridinone acyclo-C-nucleosides, which are of interest in medicinal chemistry (Meerpoel, Joly, & Hoornaert, 1993).

Chemical Reactions and Derivatives

The compound has also been a focus in studying various chemical reactions and the formation of derivatives. For instance, manganese(III) acetate-induced formation of fused, chloro-substituted β-lactam derivatives from a chloroacetamide, involving 1-chloroacetyl-5-methoxy-2,3-dihydro-1H-dibenzo[de,h]quinoline, highlights its role in complex chemical synthesis (Bremner & Jaturonrusmee, 1990).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of related compounds, such as (S)-3-(5-chloro-2-methoxyphenyl)-1,3-dihydro-3-[18F]-fluoro-6-(trifluoromethyl)-1H-indol-2-one, demonstrates the compound's utility in advanced synthetic methods for producing radiopharmaceuticals (Dischino et al., 2003).

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical calculations, applied to derivatives of 6-chloro-5-methoxy-2,3-dihydro-1H-inden-1-one, contribute to the understanding of their molecular structure and potential pharmaceutical applications (Viji et al., 2020).

Safety And Hazards

The safety and hazards associated with “6-chloro-5-methoxy-2,3-dihydro-1H-inden-1-one” are not well-documented. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols .

properties

IUPAC Name

6-chloro-5-methoxy-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-13-10-4-6-2-3-9(12)7(6)5-8(10)11/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTCWWPSORPTSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676513
Record name 6-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-5-methoxy-2,3-dihydro-1H-inden-1-one

CAS RN

475654-43-4
Record name 6-Chloro-2,3-dihydro-5-methoxy-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475654-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-chloro-2-methoxybenzene (12.8 mL, 100 mmol) and 3-chloropropanoyl chloride (10.5 mL, 110 mmol) in CH2Cl2 (100 mL) at 0° C. was added AlCl3 (14.6 g, 110 mmol) portionwise during about 1 minute. After 30 minutes, sulfuric acid (300 mL) was poured slowly into the reaction mixture during about 3 minutes. The CH2Cl2 was removed by rotary evaporation under reduced pressure and the viscous residue was stirred at 100 ° C. for 2 hours. After cooling to ˜50° C., the viscous reaction mixture was poured cautiously onto 1.5 L of ice and allowed to stand overnight. The mixture was filtered and the cake of crude product was washed with water. The crude product was dissolved in 500 mL of 2% MeOH in CH2Cl2, dried over a mixture of Na2CO3 (˜10 g) and Na2SO4 (˜20 g), filtered and concentrated under vacuum to give 6-chloro-5-methoxyindan-1-one as an off-white solid.
Quantity
12.8 mL
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step One
Name
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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